molecular formula C7H6O5 B584021 4H-Pyran-2,6-dicarboxylic Acid CAS No. 23047-07-6

4H-Pyran-2,6-dicarboxylic Acid

Cat. No.: B584021
CAS No.: 23047-07-6
M. Wt: 170.12
InChI Key: GCWNVFIZNRZKKL-UHFFFAOYSA-N
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Description

4H-Pyran-2,6-dicarboxylic Acid is a useful research compound. Its molecular formula is C7H6O5 and its molecular weight is 170.12. The purity is usually 95%.
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Mechanism of Action

Target of Action

4H-Pyran-2,6-dicarboxylic Acid, also known as chelidonic acid, is a biogenic dicarboxylic acid . It is present in plants of the Papaveraceae family, especially in Chelidonium majus . The primary targets of this compound are metal ions, as it forms complexes with them . It has been shown to form complexes with beryllium, calcium, manganese, copper, and cadmium . These complexes are held together by hydrogen bonds via COOH and C=O fragments .

Mode of Action

The mode of action of this compound involves the formation of coordination polymers with metal ions . The compound acts as a bridging ligand, coordinating with metal ions via its carboxylate groups . This results in the formation of a three-dimensional hydrogen-bonded framework structure .

Biochemical Pathways

It is known that the compound is an inhibitor of dihydrodipicolinate synthase , a key enzyme in the biosynthesis of lysine via the diaminopimelate pathway .

Pharmacokinetics

Its pka value of about 24 for both carboxyl groups makes it a very effective chelating agent at physiological pH , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it interacts with. For example, it has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solvent used can affect the formation of its complexes with metal ions . The compound’s interaction with its targets and its resulting changes were studied in different solvents including the gas phase, chloroform, methanol, DMSO, and water .

Properties

IUPAC Name

4H-pyran-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWNVFIZNRZKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(OC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706989
Record name 4H-Pyran-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23047-07-6
Record name 4H-Pyran-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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